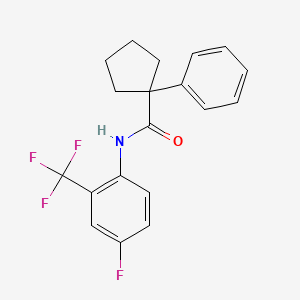![molecular formula C11H8F6O2 B2428959 2-[3,5-bis(trifluorometil)fenil]acetato de metilo CAS No. 95299-16-4](/img/structure/B2428959.png)
2-[3,5-bis(trifluorometil)fenil]acetato de metilo
Descripción general
Descripción
“Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 95299-16-4 . It has a molecular weight of 286.17 . The IUPAC name for this compound is methyl [3,5-bis (trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate” is represented by the linear formula C11H8F6O2 . The InChI code for this compound is 1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3 .Physical and Chemical Properties Analysis
“Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate” has a molecular weight of 286.17 . The density of this compound is 1.367 . It has a boiling point of 199.074ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Desarrollo de Catalizadores
El motivo 3,5-bis(trifluorometil)fenil se utiliza ampliamente en el desarrollo de organocatalizadores de enlace H . Juega un papel crucial en el desarrollo de catalizadores basados en (tio)urea, que han visto un uso creciente en química orgánica durante la última década . Estos catalizadores son conocidos por su capacidad de activar sustratos y estabilizar las cargas negativas que se desarrollan parcialmente en los estados de transición .
Desarrollo de Fármacos
Los compuestos que contienen el grupo trifluorometil (TFM, -CF3), como este, se han utilizado ampliamente en el desarrollo de fármacos aprobados por la FDA . En los últimos 20 años, se han desarrollado numerosos fármacos que contienen el grupo TFM para diversas enfermedades y trastornos .
3. Síntesis de Bibliotecas de Pentaamina y Bis-Heterocíclicas Este compuesto se ha utilizado como un bloque de construcción para sintetizar bibliotecas de pentaamina y bis-heterocíclicas . Estas bibliotecas son cruciales para el desarrollo de nuevas entidades químicas con posibles aplicaciones terapéuticas .
Determinación de Sustancias Perfluoradas Iónicas
Se ha utilizado en la determinación de sustancias perfluoradas iónicas y telómeros en lixiviados de vertederos y muestras de sedimentos . Esto es importante para el monitoreo ambiental y el control de la contaminación .
5. Derivatización Química de Superficies Modelo Funcionalizadas con Amino Este compuesto se ha utilizado para la derivatización química de superficies modelo funcionalizadas con amino . Este proceso es crucial en el desarrollo de nuevos materiales y aplicaciones de nanotecnología .
Preparación de Sales Zwitteriónicas de Arilaminotiocarbonilpiridinio
Se ha utilizado en la preparación de sales zwitteriónicas de arilaminotiocarbonilpiridinio . Estas sales tienen aplicaciones potenciales en el desarrollo de nuevos materiales y reacciones químicas .
Mecanismo De Acción
Target of Action
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate, also known as 3,5-Bis(trifluoromethyl)phenyl acetic acid methyl ester, is a complex organic compound. Compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Compounds with similar structures have been known to interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been used in promoting organic transformations .
Result of Action
Compounds with similar structures have been reported to have inhibitory activity against certain types of cells .
Propiedades
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXSDHDNSBKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
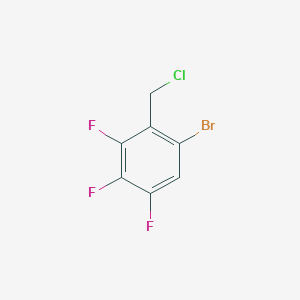


![3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2428881.png)
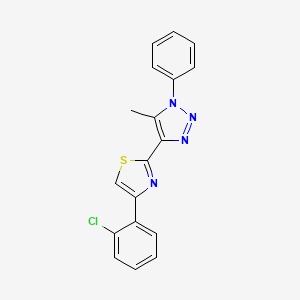
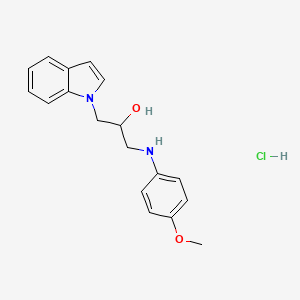

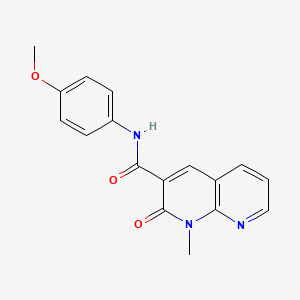
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)
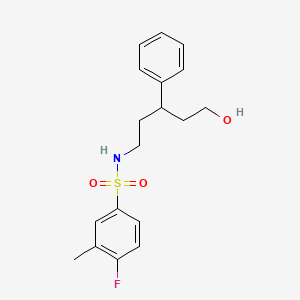
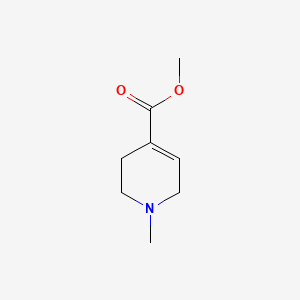

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
